molecular formula C21H19ClFN3O2 B2938390 2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide CAS No. 1421476-92-7

2-chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide

Katalognummer: B2938390
CAS-Nummer: 1421476-92-7
Molekulargewicht: 399.85
InChI-Schlüssel: MYVZJWRLCQGXGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-6-fluorobenzamide is a synthetic compound characterized by a phthalazinone core substituted with a cyclopentyl group and a benzamide moiety. Its molecular structure integrates halogenated aromatic rings (chlorine and fluorine) and a cyclic ketone, which may influence its physicochemical properties and biological interactions.

Eigenschaften

IUPAC Name

2-chloro-N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFN3O2/c22-16-10-5-11-17(23)19(16)20(27)24-12-18-14-8-3-4-9-15(14)21(28)26(25-18)13-6-1-2-7-13/h3-5,8-11,13H,1-2,6-7,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVZJWRLCQGXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Phthalazinone-Based Compounds (A22, A23, B2–B5)

Key structural analogs include compounds from the A- and B-series (), which share the phthalazinone backbone but differ in substituents and functional groups. A comparative analysis is summarized below:

Compound Molecular Formula Molecular Weight Key Substituents/Modifications
Target Compound C₂₃H₂₀ClFN₃O₂ 436.12 Cyclopentyl, benzamide, Cl/F substituents
A22 C₂₇H₂₉F₃N₄O₂ 499.23 Piperazine, difluorocyclohexane, fluorobenzyl
A23 C₂₇H₃₁FN₄O₂ 463.25 Piperazine, cyclohexanecarbonyl, fluorobenzyl
B2–B5 (e.g., B3) C₂₀H₂₁FN₄O₂ 369.17 Benzohydrazide, alkyl chains (propyl, butyl, etc.)

Key Findings:

  • Molecular Weight and Complexity : The target compound has a lower molecular weight (436.12) compared to A22 (499.23) and A23 (463.25), likely due to the absence of piperazine and cyclohexane-derived groups.
  • Functional Groups : Unlike the A-series, which incorporates piperazine-linked carbonyl groups, the target compound features a direct benzamide linkage. This may enhance metabolic stability or receptor binding specificity .
  • B-Series Comparison : The B-series substitutes benzamide with benzohydrazide and varies alkyl chain lengths (e.g., propyl in B2, pentyl in B5). These modifications could influence solubility and pharmacokinetics, as longer alkyl chains (e.g., B5: C21H23FN4O2) increase hydrophobicity .

Comparison with Functional Analogs (Agrochemical Benzamides)

and highlight benzamide/acetamide derivatives used as pesticides (e.g., diflubenzuron, alachlor). While structurally distinct from the target compound, these analogs provide insight into functional motifs:

Compound Use/Class Key Structural Features
Diflubenzuron Benzoylurea insecticide N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide
Alachlor Chloroacetamide herbicide 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide
Target Compound N/A Phthalazinone core, benzamide, cyclopentyl group

Key Findings:

  • Mechanistic Implications: Diflubenzuron inhibits chitin synthesis in insects, while alachlor targets weed growth.
  • Structural Divergence: The target compound lacks the urea (diflubenzuron) or chloroacetamide (alachlor) groups critical for their pesticidal activity. Instead, its phthalazinone-benzamide hybrid structure may confer unique target selectivity .

Research Implications and Limitations

  • Structural Advantages : The cyclopentyl group in the target compound may enhance steric hindrance, improving resistance to enzymatic degradation compared to A23’s cyclohexane moiety .
  • Data Gaps: No direct biological activity data (e.g., IC₅₀, LD₅₀) are provided in the evidence, limiting mechanistic conclusions.
  • Contradictions: While benzamide derivatives are common in agrochemicals, the phthalazinone core’s role remains unclear, suggesting the target compound may represent a novel structural class .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.